molecular formula C10H10O4 B13321549 3-(Furan-2-carbonyl)oxan-4-one

3-(Furan-2-carbonyl)oxan-4-one

Cat. No.: B13321549
M. Wt: 194.18 g/mol
InChI Key: TZWRLIQSWUPADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-carbonyl)oxan-4-one is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to an oxan-4-one moiety. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carbonyl)oxan-4-one typically involves the reaction of furan-2-carboxylic acid with oxan-4-one under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-carbonyl)oxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted furans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Furan-2-carbonyl)oxan-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Furan-2-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. The carbonyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Oxan-4-one
  • Furan-2,5-dione

Uniqueness

3-(Furan-2-carbonyl)oxan-4-one is unique due to its specific structure, which combines the properties of both furan and oxan-4-one. This unique combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-(furan-2-carbonyl)oxan-4-one

InChI

InChI=1S/C10H10O4/c11-8-3-5-13-6-7(8)10(12)9-2-1-4-14-9/h1-2,4,7H,3,5-6H2

InChI Key

TZWRLIQSWUPADB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)C(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.